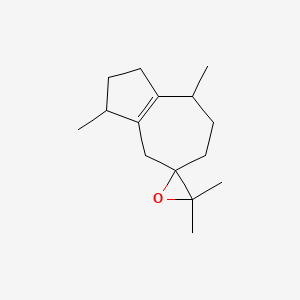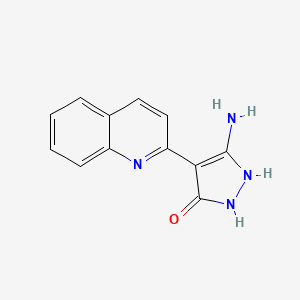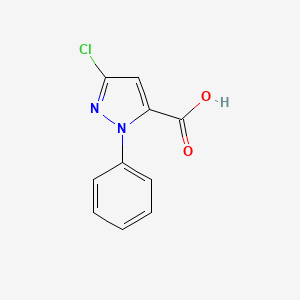![molecular formula C12H20N2O2 B11881907 [4,4'-Biazepane]-7,7'-dione CAS No. 34239-87-7](/img/structure/B11881907.png)
[4,4'-Biazepane]-7,7'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4,4’-Biazepane]-7,7’-dione is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms at the 4 and 4’ positions and two ketone groups at the 7 and 7’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Biazepane]-7,7’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a diamine with a diketone in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (100-150°C) to facilitate cyclization.
Catalysts: Acidic or basic catalysts to promote the formation of the seven-membered ring.
Solvents: Polar solvents such as ethanol or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of [4,4’-Biazepane]-7,7’-dione may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purifying the diamine and diketone precursors.
Reaction Setup: Using reactors designed to handle high temperatures and pressures.
Purification: Employing techniques such as recrystallization or chromatography to isolate the pure product.
化学反应分析
Types of Reactions
[4,4’-Biazepane]-7,7’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
[4,4’-Biazepane]-7,7’-dione has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Application in the synthesis of polymers and advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of [4,4’-Biazepane]-7,7’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Modulating receptor activity to produce therapeutic effects.
相似化合物的比较
Similar Compounds
Piperazine: A six-membered ring with two nitrogen atoms.
Diazepane: A seven-membered ring with two nitrogen atoms but without ketone groups.
属性
CAS 编号 |
34239-87-7 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
5-(7-oxoazepan-4-yl)azepan-2-one |
InChI |
InChI=1S/C12H20N2O2/c15-11-3-1-9(5-7-13-11)10-2-4-12(16)14-8-6-10/h9-10H,1-8H2,(H,13,15)(H,14,16) |
InChI 键 |
JOYRGJJLMRARMP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NCCC1C2CCC(=O)NCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11881840.png)








![3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11881890.png)

